

Application Notes & Protocols for (3-(Methylsulfonamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(Methylsulfonamidomethyl)phenyl)boronic acid

Cat. No.: B1592371

[Get Quote](#)

Introduction: The Strategic Role of Functionalized Boronic Acids in Synthesis

Boronic acids have become indispensable tools in modern organic chemistry and drug discovery, largely due to their unique reactivity, stability, and relatively low toxicity.^[1] Their prominence surged with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.^{[2][3]} This reaction's tolerance for a wide array of functional groups makes it a cornerstone of medicinal chemistry for assembling complex molecular architectures.^[1]

(3-(Methylsulfonamidomethyl)phenyl)boronic acid is a bifunctional reagent of significant interest. It strategically combines the versatile reactivity of the phenylboronic acid moiety with a sulfonamide-containing side chain. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, contributing to target binding and modulating pharmacokinetic properties.^[4] This compound, therefore, serves as a valuable building block for introducing this key functional group into target molecules, enabling rapid lead generation and optimization in drug development programs.

This guide provides a comprehensive overview of the properties, safe handling, and a detailed experimental protocol for the application of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** in Suzuki-Miyaura cross-coupling reactions.

Part 1: Compound Profile & Safety Data

1.1 Physicochemical Properties

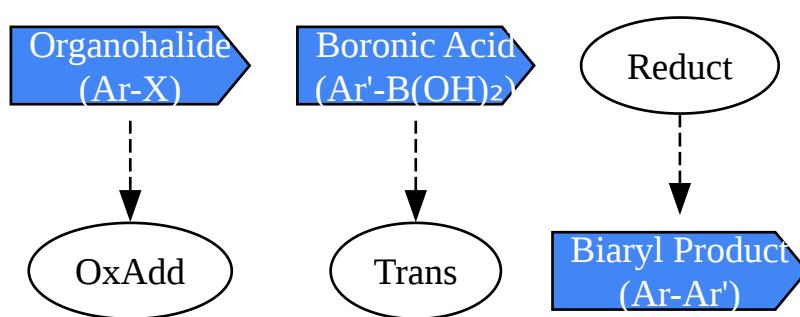
(3-(Methylsulfonamidomethyl)phenyl)boronic acid is typically supplied as a solid. Its key properties are summarized below for quick reference.

Property	Value	Source
CAS Number	148355-75-3	[5]
Molecular Formula	C ₇ H ₁₀ BNO ₄ S	[5]
Molecular Weight	215.03 g/mol	[5]
Appearance	Solid	-
Purity	Typically ≥98%	[5]
Storage	Store at room temperature in a dry place.	[5]

1.2 Safety & Handling

As with any chemical reagent, proper safety protocols must be observed. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
- Precautionary Measures:
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
 - Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
 - Wash hands thoroughly after handling.
 - Avoid contact with skin, eyes, and clothing.


Part 2: The Suzuki-Miyaura Reaction: Principle & Mechanism

The primary application for **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a new C-C bond by coupling the boronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[\[2\]](#)

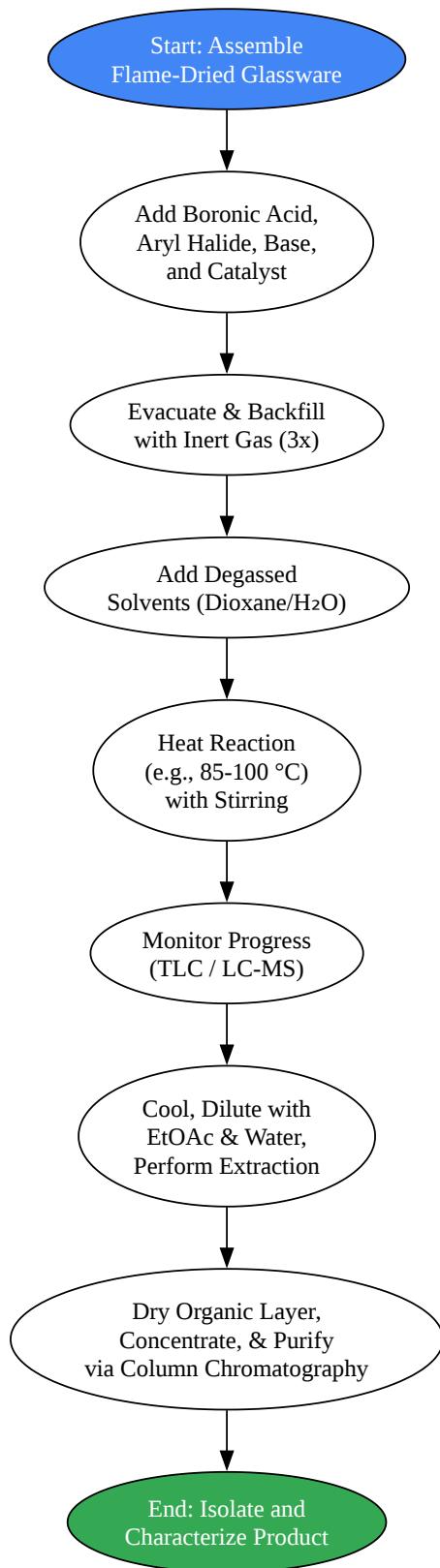
2.1 The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

[Click to download full resolution via product page](#)

Part 3: Experimental Protocol - Representative Suzuki-Miyaura Coupling


This section provides a detailed, step-by-step protocol for the coupling of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** with a generic aryl bromide (e.g., 1-bromo-4-methoxybenzene).

3.1 Materials & Equipment

- Reagents:
 - **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** (1.2 equivalents)
 - Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.0 equivalent)
 - Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
 - Base (e.g., K₂CO₃, 2.0 equivalents)
 - Solvent System: 1,4-Dioxane and water (degassed, 4:1 ratio)
 - Ethyl acetate (for extraction)
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Equipment:
 - Schlenk flask or pressure vessel
 - Magnetic stirrer and hotplate
 - Inert gas supply (Argon or Nitrogen) with manifold
 - Syringes and needles
 - Standard laboratory glassware (beakers, flasks, separatory funnel)
 - Rotary evaporator
 - Silica gel for column chromatography

- TLC plates and chamber

3.2 Experimental Workflow Diagram

[Click to download full resolution via product page](#)

3.3 Step-by-Step Procedure

- Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (K_2CO_3 , 2.0 equiv.), and the palladium catalyst, $Pd(dppf)Cl_2$ (0.03 equiv.).^{[6][7]}
- Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
- Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 solvent ratio. The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.^[7]
- Reaction Execution: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously overnight (12-18 hours).
- Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.^[6]
- Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
- Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and then dry over anhydrous $MgSO_4$.
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the pure biaryl product.^[6]

3.4 Optimization Parameters

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table provides a starting point for optimization.

Parameter	Condition 1 (Standard)	Condition 2 (For less reactive halides)	Rationale
Catalyst	Pd(dppf)Cl ₂ (3 mol%)	Pd ₂ (dba) ₃ (2 mol%) with a ligand like SPhos (4 mol%)	Different catalyst/ligand systems offer varying reactivity and stability. [6][8]
Base	K ₂ CO ₃ (2.0 equiv.)	Cs ₂ CO ₃ (2.5 equiv.) or K ₃ PO ₄ (2.0 equiv.)	Stronger bases can accelerate transmetalation, especially for challenging substrates.[6][7]
Solvent	Dioxane / H ₂ O (4:1)	Toluene / H ₂ O (5:1) or THF / H ₂ O (4:1)	Solvent choice affects reagent solubility and reaction temperature.
Temperature	85-100 °C	110 °C (in a sealed vessel)	Higher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- To cite this document: BenchChem. [Application Notes & Protocols for (3-(Methylsulfonamidomethyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592371#experimental-protocol-for-using-3-methylsulfonamidomethyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com